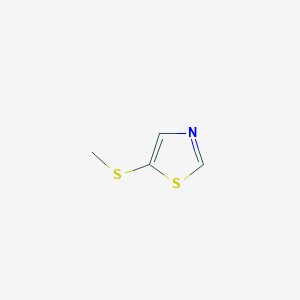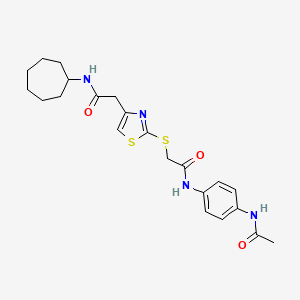![molecular formula C21H20N2O3S B2807010 (Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1321779-30-9](/img/structure/B2807010.png)
(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains an acrylamide group (2-cyano-3-phenylacrylamido) and a carboxylate ester group (ethyl carboxylate). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the conjugated system (alternating single and double bonds) in the acrylamide group and the thiophene ring could potentially give this compound interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acrylamide group is a good electrophile and could undergo reactions with nucleophiles. The thiophene ring, being aromatic, is relatively stable but can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide and carboxylate groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Anti-rheumatic Potential
The compound and its metal complexes (Co(II), Cu(II), and Zn(II)) have shown significant antioxidant, analgesic, and anti-rheumatic effects, suggesting potential for therapeutic use in rheumatic diseases. The synthesis and characterization of these complexes reveal their structural integrity and biological activity, highlighting their importance in medicinal chemistry research (Sherif & Hosny, 2014).
Heterocyclic Chemistry Applications
The compound serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, its reaction with different reagents has led to the development of ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, showcasing its utility in creating complex organic structures with potential applications in drug development and material science (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Disperse Dyes for Textile Industry
This compound has been utilized in the synthesis of azo dyes, which possess good coloration and fastness properties on polyester, indicating its application in the textile industry. The synthesis involves diazotization followed by coupling with various components to produce azo dyes, highlighting its industrial relevance (Sabnis & Rangnekar, 1989).
Antimicrobial and Antioxidant Activities
The synthesis of lignan conjugates and their evaluation for antimicrobial and antioxidant activities reveal that some of the synthesized compounds exhibit significant properties. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-21(25)18-16-10-6-7-11-17(16)27-20(18)23-19(24)15(13-22)12-14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,23,24)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUNPWVVAUKSK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)
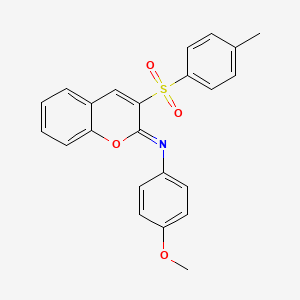
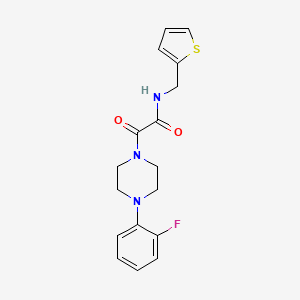
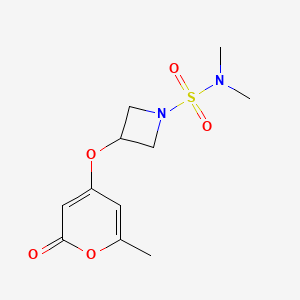
![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2806934.png)
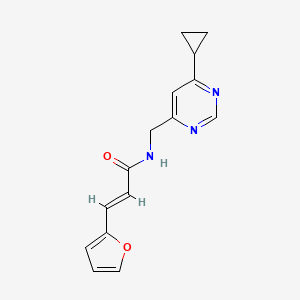
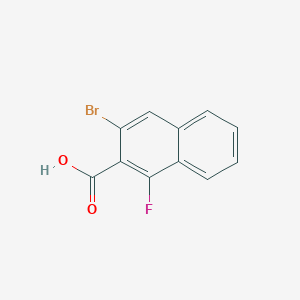
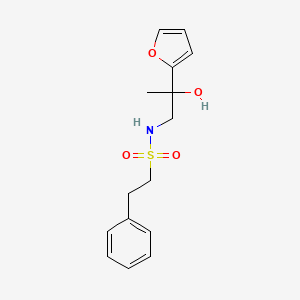
amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)
